molecular formula C22H18BrN3O6 B11548607 4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate (non-preferred name)

4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate (non-preferred name)

Cat. No.: B11548607
M. Wt: 500.3 g/mol
InChI Key: LSSYEMFUXMVBFP-BRJLIKDPSA-N
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Description

4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps:

    Formation of 2-bromophenylcarbonyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.

    Synthesis of 2-bromophenylcarbonyl hydrazide: The 2-bromophenylcarbonyl chloride is then reacted with hydrazine hydrate.

    Condensation Reaction: The hydrazide is condensed with 2-methoxybenzaldehyde to form the hydrazone derivative.

    Esterification: Finally, the hydrazone derivative is esterified with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone functionalities.

    Reduction: Reduction reactions can target the carbonyl and hydrazone groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The aromatic rings and ester functionalities contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazone and ester functionalities.

    2-Methoxybenzaldehyde: Contains the methoxybenzene ring but lacks the hydrazone and ester functionalities.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the hydrazone and bromophenyl functionalities.

Uniqueness

The uniqueness of 4-{(E)-[2-({[(2-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18BrN3O6

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C22H18BrN3O6/c1-30-19-11-14(8-9-17(19)32-22(29)18-7-4-10-31-18)12-25-26-20(27)13-24-21(28)15-5-2-3-6-16(15)23/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

LSSYEMFUXMVBFP-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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